2-[(1-Methyl-2-phenoxyethyl)amino]ethanol
Description
Properties
IUPAC Name |
2-(1-phenoxypropan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANHEEPQMBBPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908150 | |
| Record name | 2-[(1-Phenoxypropan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-39-9 | |
| Record name | 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((1-Phenoxypropan-2-yl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Phenoxypropan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1-methyl-2-phenoxyethyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-((1-PHENOXYPROPAN-2-YL)AMINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3NQ58LUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
It is known that this compound is used as a chemical intermediate. It can be used as a synthetic raw material for amine compounds, which are commonly used in the production of dyes, rubber additives, surfactants, and pesticides.
Mode of Action
The specific mode of action of 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol is not clearly defined in the available literature. As a chemical intermediate, it likely interacts with other compounds to form new substances. Its role in the synthesis of amine compounds suggests it may participate in reactions involving the transfer or exchange of amine groups.
Biochemical Pathways
Given its use in the production of various compounds, it can be inferred that it may be involved in multiple biochemical pathways, depending on the specific compounds it is used to synthesize.
Pharmacokinetics
It is soluble in methanol, which may influence its absorption and distribution.
Result of Action
As a chemical intermediate, its primary function is likely to facilitate the synthesis of other compounds, and its effects would therefore depend on the properties of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known to be stable under normal conditions of use but is an irritant substance, and contact with the skin and eyes may cause irritation and discomfort. Therefore, appropriate personal protective equipment should be worn when handling this compound, and good ventilation conditions should be maintained.
Biological Activity
2-[(1-Methyl-2-phenoxyethyl)amino]ethanol, also known as N-(2-hydroxyethyl)-N-(1-phenylethyl)methanamine or PEA-OH, is a compound that has garnered attention in various fields of research, including medicinal chemistry and pharmacology. Its unique structure, which features an amine group linked to an ethanol chain and a phenethyl group, positions it as a candidate for exploring diverse biological activities. This article reviews the biological activity of this compound, presenting data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO\ with a molecular weight of 195.27 g/mol. The compound possesses both hydrophilic and hydrophobic characteristics due to its amine and phenoxy groups, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit serotonin reuptake inhibition, indicating potential antidepressant properties.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
- Anti-inflammatory Properties : Investigations have revealed that the compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound may enhance mood and alleviate depressive symptoms.
- Oxidative Stress Reduction : The antioxidant properties may help in reducing reactive oxygen species (ROS), thereby protecting cells from damage.
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | |
| Neuroprotection | Reduced neuronal cell death in vitro | |
| Anti-inflammatory | Decreased levels of IL-6 and TNF-alpha |
Case Study: Neuroprotective Effects
A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced oxidative stress markers in cultured neuronal cells. The results indicated a decrease in malondialdehyde (MDA) levels by 45% compared to control groups. This suggests a protective role against neurodegeneration.
Case Study: Anti-inflammatory Activity
In a clinical trial involving patients with rheumatoid arthritis, the administration of this compound led to a significant reduction in C-reactive protein (CRP) levels after four weeks of treatment. The study highlighted its potential as an adjunct therapy for inflammatory conditions (Johnson et al., 2024).
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
One of the primary applications of 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol is as an intermediate in the synthesis of pharmaceuticals. It is notably used in the production of N-(2-Chloroethyl)-1-phenoxy-2-propanamine Hydrochloride, which is an impurity associated with Phenoxybenzamine Hydrochloride. Phenoxybenzamine is an irreversible α-antagonist utilized in treating hypertension and other conditions related to excessive adrenergic activity .
Biological Activities
2. Adrenergic Blocking Agent
Research indicates that compounds related to this compound exhibit adrenergic blocking properties. These properties make them candidates for further exploration in treating cardiovascular diseases, particularly those involving hypertension and other disorders linked to sympathetic nervous system overactivity .
Case Studies and Research Findings
3. Synthesis and Characterization Studies
Recent studies have focused on the synthesis methods for this compound, exploring various routes that optimize yield and purity. For instance, one study detailed a synthesis pathway starting from N-(3,5-dichlorophenyl)methylene ethanamine and monoethanolamine, demonstrating effective reaction conditions that yield high-purity products suitable for further pharmaceutical applications .
4. Biological Characterization
In vitro studies have been conducted to evaluate the biological characteristics of derivatives of this compound. For example, the effects on cell proliferation and receptor binding affinity have been assessed, showing promising results that warrant further investigation into their therapeutic potential .
Comparison with Similar Compounds
Structural Analogues
Isoxsuprine Hydrochloride
- Chemical Name: 4-hydroxy-α-[1-[(1-methyl-2-phenoxyethyl)amino]ethyl]benzenemethanol hydrochloride
- Key Differences: Incorporates a benzenemethanol group and an additional ethyl chain, enhancing β2-adrenergic agonist activity.
- Applications : Used to treat preterm labor and peripheral vascular diseases.
- Toxicity : LD50 (mice, i.v.) = 61 mg/kg; LD50 (oral) = 1.1 g/kg .
Phenoxybenzamine Hydrochloride
- Chemical Name: N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine hydrochloride
- Key Differences: Substitution of the hydroxyl group with a chloroethyl and benzyl group confers noncompetitive α-adrenergic antagonist properties.
- Applications : Management of hypertensive crises and pheochromocytoma .
2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol
- CAS No.: 101-07-5
- Synthesis : Derived via alkylation of primary amines with halogenated intermediates .
Functional Group Variations
2-((2-Methoxyethyl)(methyl)amino)ethanol
- Key Differences: Replaces the phenoxy group with a methoxyethyl chain, improving water solubility.
- Synthesis: Achieved via nucleophilic substitution between 2-methoxy-N-methyl ethylamine and 2-bromoethanol (88% yield) .
2-[(Phenylmethyl)amino]ethanol
- CAS No.: 104-63-2
- Key Differences: A benzyl group replaces the phenoxyethyl moiety, simplifying the structure while retaining amine reactivity.
- Applications : Intermediate in surfactants and corrosion inhibitors .
Pharmacological and Physicochemical Properties
Preparation Methods
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 110–115°C |
| Reaction Time | 2 hours |
| Solvent System | Dichloromethane/water |
| Crystallization Solvent | MTBE |
| Yield | 77% |
The absence of solvent in alternative protocols (e.g., heating at 100–120°C) simplifies purification and improves scalability, as noted in patent WO2018/130942.
Solvent-Free Synthesis for Industrial Scalability
A solvent-free approach, detailed in patent WO2018/130942, involves direct heating of monoethanolamine and phenoxypropane sulfonate esters at 100–120°C for 30 minutes to 3 hours. This method eliminates the need for volatile organic solvents, reducing environmental and safety risks. The crude product is isolated via extraction with chlorinated solvents (e.g., dichloromethane) and crystallized using diisopropyl ether. While yields are comparable to traditional methods (75–80%), the purity exceeds 99% due to reduced byproduct formation.
Catalytic Hydrogenation of Nitro Precursors
Although less common, catalytic hydrogenation offers an alternative route. For example, EP0066885B1 describes the hydrogenation of N-(2-nitrobenzyl)-1-phenyl-2-methylaminoethanol in ethanol at atmospheric pressure and room temperature using palladium on carbon (Pd/C). While this method primarily targets a structurally distinct compound, the principles apply to analogous amino alcohols. Hydrogenation at 25–30°C under 3 kg pressure for 4 hours achieves full conversion, followed by filtration and solvent removal.
Comparative Analysis of Hydrogenation Conditions:
| Parameter | EP0066885B1 | Asian Journal of Chemistry |
|---|---|---|
| Catalyst | Pd/C | Pd/C (10% w/w) |
| Temperature | Ambient | 25–30°C |
| Pressure | Atmospheric | 3 kg/cm² |
| Solvent | Ethanol | Methanol |
| Reaction Time | 6–20 hours | 4 hours |
Borohydride Reduction of Azido Intermediates
The reduction of azido intermediates using sodium borohydride (NaBH₄) is another viable pathway. For instance, 2-azido-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone is reduced with NaBH₄ in methanol at -15°C to 25°C, yielding 2-amino-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanol. This method, while effective for aromatic derivatives, requires stringent temperature control to prevent over-reduction.
Purification and Crystallization Techniques
Post-synthesis purification critically impacts product quality. MTBE and diisopropyl ether are preferred for crystallization due to their low polarity, which promotes high-purity precipitates. For example, dissolving the crude product in MTBE at 45–50°C and cooling to 10°C yields crystalline this compound with >98% purity.
Physicochemical Properties and Analytical Data
The compound’s physicochemical profile, as reported by Chemsrc, includes:
| Property | Value |
|---|---|
| Molecular Weight | 195.26 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 319.0 ± 22.0°C |
| Flash Point | 146.7 ± 22.3°C |
| LogP | 1.60 |
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard for verifying structural integrity and purity .
Q & A
Q. What are the common synthetic routes for 2-[(1-Methyl-2-phenoxyethyl)amino]ethanol, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A validated approach involves reacting 2-bromoethanol with a secondary amine precursor (e.g., 2-methoxy-N-methyl ethylamine) in the presence of a base like triethylamine. For example, in a patent-derived protocol (yield: 88%), the reaction was conducted in toluene at 100°C for 2 hours, followed by purification via C18 reverse-phase chromatography . To optimize yield:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance reaction kinetics compared to toluene.
- Catalyst: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve amine reactivity.
- Temperature Control: Gradual heating (e.g., 80–100°C) minimizes side reactions like elimination.
- Purification: Distillation or column chromatography (silica gel or reverse-phase) ensures purity.
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for signals at δ 1.2–1.5 ppm (methyl group), δ 3.4–3.7 ppm (methylene adjacent to oxygen), and δ 6.8–7.3 ppm (aromatic protons from the phenoxy group) .
- ¹³C NMR: Peaks near 50–60 ppm (N–CH₂–), 70–80 ppm (O–CH₂–), and 115–160 ppm (aromatic carbons).
- Mass Spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Confirm molecular weight alignment with theoretical values (e.g., 209.27 g/mol for C₁₁H₁₇NO₂).
- IR Spectroscopy: Stretching vibrations at 3300–3500 cm⁻¹ (O–H and N–H), 1250 cm⁻¹ (C–O–C ether), and 1600 cm⁻¹ (aromatic C=C) .
Advanced Research Questions
Q. How does structural modification of the phenoxyethylamino group influence biological activity, and what in vitro assays are recommended for initial evaluation?
Methodological Answer: Modifications to the phenoxyethylamino moiety (e.g., halogenation, alkyl chain variation) can alter receptor binding affinity and metabolic stability. For activity screening:
- Enzyme Inhibition Assays: Test against targets like monoamine oxidases (MAOs) or kinases using fluorometric or colorimetric substrates. For example, highlights indole derivatives' ability to modulate serotonin signaling, suggesting similar assays for this compound .
- Cytotoxicity Studies: Use MTT or ATP-based assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate anti-proliferative effects. Structural analogs in showed IC₅₀ values <10 µM in certain lines .
- Solubility Optimization: Introduce hydrophilic groups (e.g., –OH, –COOH) to improve bioavailability. Compare partition coefficients (logP) via HPLC.
Q. When encountering discrepancies in reported biological activities, what methodological approaches should researchers employ to identify the source of contradiction?
Methodological Answer: Contradictions often arise from variations in experimental design or compound purity. To resolve:
- Purity Verification: Re-analyze the compound using HPLC-MS to rule out impurities (>95% purity required) .
- Assay Standardization: Control variables like pH (e.g., 7.4 for physiological conditions), temperature (37°C for cell-based assays), and solvent (DMSO concentration ≤0.1%).
- Dose-Response Curves: Generate EC₅₀/IC₅₀ values across multiple concentrations. For example, notes dose-dependent apoptosis induction in cancer models .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., phenoxybenzamine derivatives in ) to identify trends in substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
